5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to the oxadiazole core. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The azepane ring can be introduced through subsequent reactions involving appropriate amines and alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxadiazole ring can yield various amine derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The azepane ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-(Azepan-4-yl)-1,2,4-oxadiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-1,2,4-oxadiazole: Lacks the azepane ring, which may reduce its binding affinity and specificity.
5-(Piperidin-4-yl)-3-methyl-1,2,4-oxadiazole: Contains a six-membered piperidine ring instead of the seven-membered azepane ring, which may alter its chemical and biological properties.
Uniqueness: The combination of the azepane ring and the oxadiazole core in 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole provides a unique structural framework that can be exploited for various applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(azepan-4-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)8-3-2-5-10-6-4-8/h8,10H,2-6H2,1H3 |
InChI Key |
RAVNMMDSBYHTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CCCNCC2 |
Origin of Product |
United States |
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